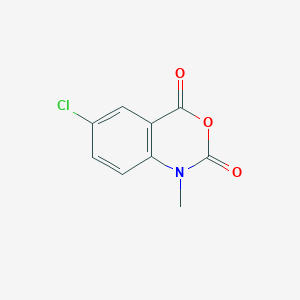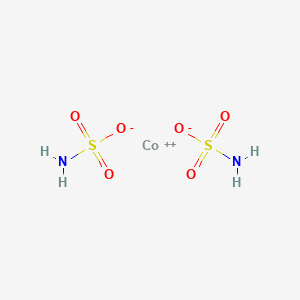
Platinum monosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Platinum monosulfide is a chemical compound composed of platinum and sulfur, with the chemical formula PtS It is a member of the platinum group minerals and is known for its unique physical and chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions: Platinum monosulfide can be synthesized through several methods. One common approach involves the direct reaction of platinum and sulfur at high temperatures. The reaction typically occurs in an evacuated silica tube to prevent oxidation and contamination. The reaction conditions often involve temperatures ranging from 950°C to 1100°C .
Industrial Production Methods: In industrial settings, platinum monosulphide is often produced through a metal sulfurization process. This method involves the controlled introduction of sulfur to a platinum-containing substrate, resulting in the formation of a platinum monosulphide film. This process can be scaled up to produce large-area homogeneous films for various applications .
Chemical Reactions Analysis
Types of Reactions: Platinum monosulfide undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures.
Reduction: Reduction reactions typically involve hydrogen or other reducing agents to convert platinum monosulphide back to its elemental form.
Substitution: Substitution reactions can occur with halogens or other reactive species, leading to the formation of various platinum compounds.
Major Products Formed: The major products formed from these reactions include platinum oxides, elemental platinum, and various platinum halides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Platinum monosulfide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Biology: this compound nanoparticles have been explored for their potential use in biomedical applications, such as drug delivery and imaging.
Medicine: Due to its biocompatibility and unique properties, platinum monosulphide is being investigated for use in cancer therapy and other medical treatments.
Mechanism of Action
The mechanism by which platinum monosulphide exerts its effects is primarily through its interaction with other molecules and materials. In catalytic applications, platinum monosulphide acts as a catalyst by providing active sites for chemical reactions to occur. The molecular targets and pathways involved depend on the specific application, but generally, the compound facilitates the breaking and forming of chemical bonds, leading to the desired reaction outcomes .
Comparison with Similar Compounds
Platinum disulphide (PtS2): Similar to platinum monosulphide but with a different stoichiometry, leading to distinct physical and chemical properties.
Palladium monosulphide (PdS): Shares similar catalytic properties but differs in terms of reactivity and stability.
Nickel monosulphide (NiS): Another transition metal sulphide with different electronic and catalytic properties.
Uniqueness of Platinum Monosulphide: Platinum monosulfide is unique due to its high stability, excellent catalytic properties, and versatility in various applications. Its ability to form homogeneous films and nanoparticles makes it particularly valuable in advanced material science and nanotechnology .
Properties
CAS No. |
12038-20-9 |
|---|---|
Molecular Formula |
PtS |
Molecular Weight |
227.2 g/mol |
IUPAC Name |
sulfanylideneplatinum |
InChI |
InChI=1S/Pt.S |
InChI Key |
JOKPITBUODAHEN-UHFFFAOYSA-N |
SMILES |
S=[Pt] |
Canonical SMILES |
S=[Pt] |
Key on ui other cas no. |
12038-20-9 |
physical_description |
DryPowde |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


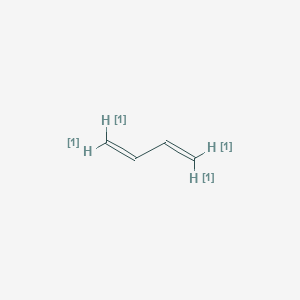

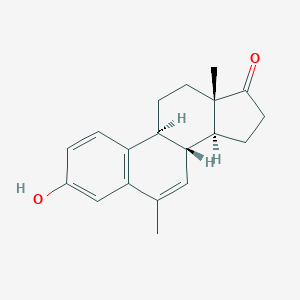
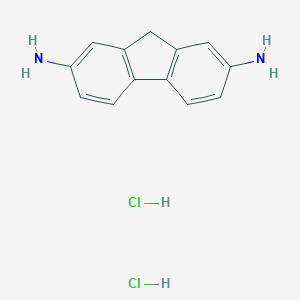
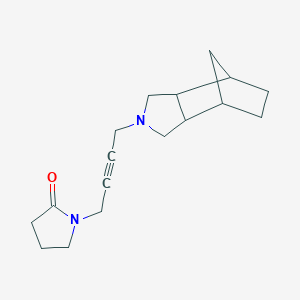
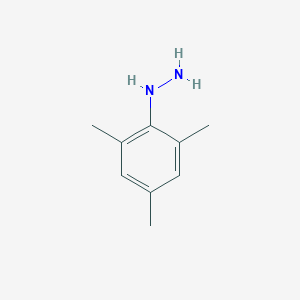
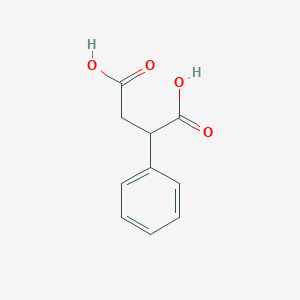
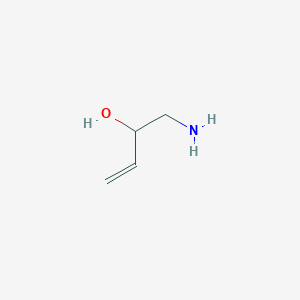
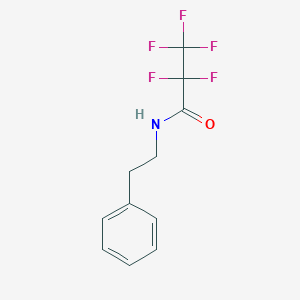
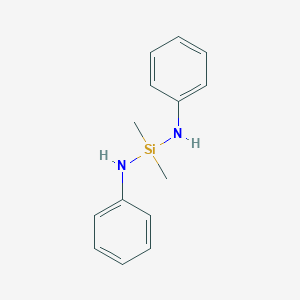
![1-[2-(2-Carboxyethoxy)ethyl]-1-(2-carboxyethyl)-2-heptylimidazolin-2-ium hydroxide](/img/structure/B77930.png)

